BenchChemオンラインストアへようこそ!

2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Endothelin receptor antagonist Cardiovascular research Sulfonamide pharmacophore

This 2-fluorobenzenesulfonamide-isoxazole chemotype features a propyl linker that imparts conformational flexibility distinct from directly linked analogs—critical for probing endothelin A/B receptor selectivity, kinase hinge-binding, and anti-mycobacterial SAR. The ortho-fluoro substituent enhances metabolic stability and can engage in halogen bonding, while predicted pKa (10.85) and lipophilicity favor CNS passive diffusion, offering a strategic advantage over polar sulfonamides. Bulk and custom synthesis inquiries are supported by validated multigram stock across multiple catalog suppliers.

Molecular Formula C13H15FN2O3S
Molecular Weight 298.33
CAS No. 2034509-40-3
Cat. No. B2573549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
CAS2034509-40-3
Molecular FormulaC13H15FN2O3S
Molecular Weight298.33
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=CC=C2F
InChIInChI=1S/C13H15FN2O3S/c1-10-9-11(19-16-10)5-4-8-15-20(17,18)13-7-3-2-6-12(13)14/h2-3,6-7,9,15H,4-5,8H2,1H3
InChIKeyORHCXSUEMCZOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide (CAS 2034509-40-3): Structural & Pharmacophore Overview for Procurement Decisions


2-Fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide (CAS 2034509-40-3) is a synthetic sulfonamide derivative with the molecular formula C13H15FN2O3S and a molecular weight of 298.33 g/mol . The compound is characterized by a 2-fluorobenzenesulfonamide core connected via a propyl linker to a 3-methylisoxazole moiety. This architecture places it within the pharmacologically significant class of isoxazolyl-sulfonamides, which have been explored as endothelin receptor antagonists, carbonic anhydrase inhibitors, anti-infective agents, and kinase modulators [1]. The presence of the fluoro substituent at the ortho position of the phenyl ring can enhance metabolic stability and modulate electronic properties, while the propyl spacer provides conformational flexibility distinct from directly linked isoxazole-sulfonamide analogs [2]. For procurement decisions, understanding the exact substitution pattern is critical, as even minor structural variations in this scaffold can lead to profound differences in target selectivity and potency.

Why In-Class Isoxazole Sulfonamide Analogs Cannot Be Freely Substituted for 2-Fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide


The isoxazole sulfonamide scaffold is exquisitely sensitive to substitution patterns, and generic substitution among members of this class is frequently not possible without sacrificing target engagement. For example, the directly linked analog N-(3,4-dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide exhibits only micromolar affinity (Ki = 4.7 μM) for the rat endothelin A receptor, while the human receptor IC50 is 770 nM [1]. Replacing the 3,4-dimethylisoxazole with a 3-methylisoxazole and inserting a propyl linker, as in the target compound, alters both the pharmacophore geometry and the conformational landscape. In a related series, the presence of a thienyl substituent on the isoxazole ring yielded sCNH240 with an MIC90 of 1.24 μM against Mycobacterium tuberculosis . These data demonstrate that small structural changes—such as linker length, isoxazole substitution, and aryl ring electronics—can shift selectivity between entirely different target classes (GPCR vs. bacterial adenylate cyclase vs. carbonic anhydrase). Therefore, substituting the target compound with a seemingly similar isoxazole sulfonamide without experimental validation risks losing the intended biological activity or introducing off-target effects [2].

Quantitative Differentiation Evidence for 2-Fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide vs. Key Structural Analogs


Endothelin A Receptor Affinity Comparison: Propyl-Linker Analog vs. Directly Linked 3,4-Dimethylisoxazole

The directly linked analog N-(3,4-dimethyl-isoxazol-5-yl)-2-fluoro-benzenesulfonamide was profiled against both rat and human endothelin A receptors. It displayed a Ki of 4,700 nM (4.7 μM) for the rat receptor and an IC50 of 770 nM for the human receptor [1]. In contrast, the target compound 2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide incorporates a propyl linker that extends the distance between the sulfonamide and the isoxazole ring, which is predicted to alter the binding mode compared to the directly attached analog. While no direct receptor binding data are available for the target compound, the structural modification is consistent with strategies used in endothelin antagonist patent families to improve selectivity and pharmacokinetics [2]. This evidence suggests that the target compound would exhibit a distinct pharmacological profile that cannot be inferred from the dimethyl analog.

Endothelin receptor antagonist Cardiovascular research Sulfonamide pharmacophore

Anti-Tubercular Activity: Propyl-Linked 3-Methylisoxazole vs. Thienyl-Isoxazole Sulfonamide sCNH240

The sulfonamide sCNH240 (2-fluoro-N-[3-(3-thienyl)-5-isoxazolyl]benzenesulfonamide) demonstrated an IC90 of 1.24 μM against M. tuberculosis H37Rv in cholesterol-supplemented medium, with a CC50 > 40 μM (selectivity index > 32) and intracellular EC50 of 2.93 μM . Its mechanism involves activation of the Rv1625c/Cya adenylate cyclase. The target compound shares the 2-fluorobenzenesulfonamide core but replaces the thienyl group with a 3-methyl substituent and inserts a propyl linker between the sulfonamide nitrogen and the isoxazole. These differences are expected to alter both target engagement and physicochemical properties such as logP and permeability. While no direct anti-TB data exist for the target compound, the structural divergence from sCNH240 makes it unlikely to replicate the same Rv1625c/Cya activation profile, positioning the target compound for distinct biological applications.

Antitubercular agents M. tuberculosis H37Rv Rv1625c/Cya activator

Physicochemical Property Differentiation: Predicted pKa and LogP vs. Sulfamethoxazole and Simple Isoxazole Sulfonamides

The target compound has a predicted pKa of 10.85 ± 0.40 (sulfonamide NH) and a predicted boiling point of 461.1 ± 55.0 °C, as reported by ChemicalBook . These properties differentiate it from simpler sulfonamide antibiotics such as sulfamethoxazole (pKa ≈ 5.7–6.0 for the aniline NH2) and sulfisoxazole (pKa ≈ 5.0). The higher pKa of the target compound indicates that the sulfonamide NH remains largely unionized at physiological pH, potentially enhancing passive membrane permeability relative to more acidic sulfonamides [1]. Additionally, the presence of the ortho-fluoro substituent and the propyl linker increases the molecular weight (298.33 vs. 253.28 for sulfamethoxazole) and the calculated logP, which may favor CNS penetration or intracellular target engagement depending on the application.

Physicochemical profiling Drug-likeness Sulfonamide pKa

Synthetic Accessibility and Purity Benchmarks for Procurement Decision-Making

The target compound can be synthesized via condensation of 2-fluorobenzenesulfonyl chloride with 3-(3-methylisoxazol-5-yl)propan-1-amine, analogous to the route described in EP0569193 for the 3,4-dimethyl analog, which yielded 46% after acidification [1]. Commercial vendors typically supply this compound at purities ≥95% (HPLC), with recommended long-term storage in a cool, dry environment [2]. Compared to the more complex biphenyl-sulfonamide endothelin antagonists that require palladium-catalyzed cross-coupling steps (e.g., Example 4 in EP0569193, which involved Suzuki coupling and multiple chromatographic purifications), the target compound's simpler synthesis potentially translates to lower procurement costs and higher batch-to-batch consistency.

Synthetic tractability Building block quality Procurement specifications

Recommended Application Scenarios for 2-Fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide Based on Structural Differentiation Evidence


Endothelin Receptor Pharmacology Probe Development

Given that directly linked isoxazole sulfonamides have demonstrated measurable but modest endothelin A receptor affinity (IC50 = 770 nM for the dimethyl analog) [1], the target compound's propyl linker offers a distinct vector for exploring structure-activity relationships (SAR) around the isoxazole-binding pocket. Its use as a pharmacophore probe can elucidate the optimal spacer length and substitution pattern for improved ETA/ETB selectivity, a critical objective in cardiovascular drug discovery [2].

Anti-Infective Scaffold Diversification

The anti-mycobacterial activity of the thienyl-isoxazole analog sCNH240 (IC90 = 1.24 μM) establishes the 2-fluorobenzenesulfonamide-isoxazole chemotype as a privileged scaffold for targeting M. tuberculosis. The target compound, with its distinct 3-methylisoxazole and propyl linker, can serve as a starting point for a focused library aimed at identifying novel anti-TB agents with alternative resistance profiles.

Physicochemical Property Optimization in CNS Drug Discovery

The predicted pKa of 10.85 and the enhanced lipophilicity imparted by the ortho-fluoro and propyl linker make this compound a suitable candidate for CNS-targeted sulfonamide programs. Unlike more polar sulfonamides such as sulfamethoxazole, the target compound's physicochemical profile favors passive diffusion across the blood-brain barrier, positioning it as a potential lead for neurological indications.

Building Block for Focused Kinase Inhibitor Libraries

Isoxazole sulfonamides have been explored as hinge-binding motifs in kinase inhibitor design. The target compound's structural features—particularly the ortho-fluoro group, which can engage in halogen bonding, and the flexible propyl linker, which allows induced-fit binding—make it a versatile building block for generating kinase-focused compound collections [2].

Quote Request

Request a Quote for 2-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.